molecular formula C15H15NO B6199667 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine CAS No. 116223-44-0

4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine

Cat. No.: B6199667
CAS No.: 116223-44-0
M. Wt: 225.28 g/mol
InChI Key: LWFDIRTTZQATDM-ONEGZZNKSA-N
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Description

4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid that is soluble in organic solvents. This compound has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. In

Scientific Research Applications

4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine has been studied for its potential applications in organic synthesis and medicinal chemistry. This compound has been used as a ligand in the synthesis of organometallic complexes and as a starting material for the synthesis of heterocyclic compounds. It has also been used as a building block for the synthesis of bioactive molecules and as a precursor for the synthesis of drugs.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have shown that this compound may have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have some antiviral activity and to be a potential inhibitor of the enzyme monoamine oxidase.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively easy to synthesize, and its reaction conditions are mild and can be easily optimized. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.

Future Directions

The future directions for 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine include further research into its mechanism of action and its potential applications in organic synthesis and medicinal chemistry. Additionally, further research should be done to explore the potential therapeutic applications of this compound, such as its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, further research should be done to explore the potential of this compound as a precursor for the synthesis of drugs. Finally, further research should be done to explore the potential of this compound as a building block for the synthesis of bioactive molecules.

Synthesis Methods

4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine can be synthesized from 4-ethoxyphenylacetylene and pyridine. This reaction involves a palladium-catalyzed cross-coupling reaction. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) at a temperature of 80°C. The reaction yields a product with a yield of up to 90%.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine involves the reaction of 4-bromo-2-(4-ethoxyphenyl)acetonitrile with pyridine in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromo-2-(4-ethoxyphenyl)acetonitrile", "Pyridine", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-(4-ethoxyphenyl)acetonitrile and pyridine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 4-[(1E)-2-(4-ethoxyphenyl)ethenyl]pyridine" ] }

116223-44-0

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-[(E)-2-(4-ethoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C15H15NO/c1-2-17-15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,2H2,1H3/b4-3+

InChI Key

LWFDIRTTZQATDM-ONEGZZNKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=CC=NC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=CC=NC=C2

Purity

0

Origin of Product

United States

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